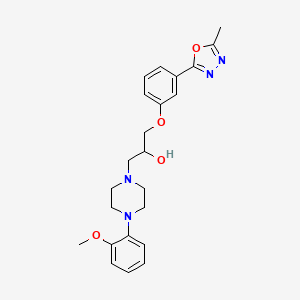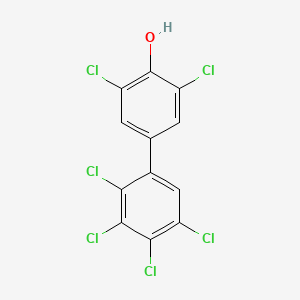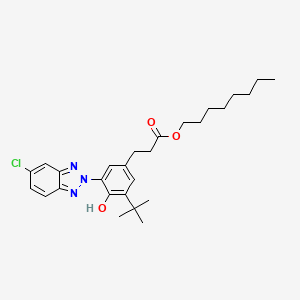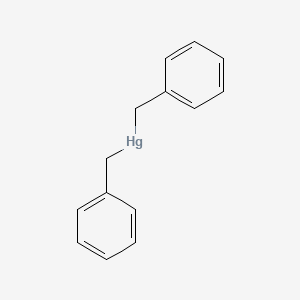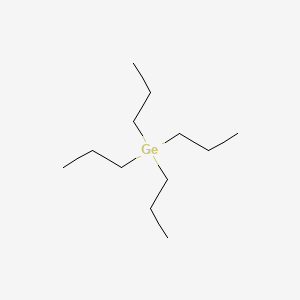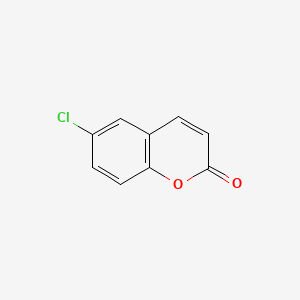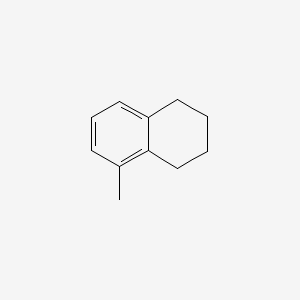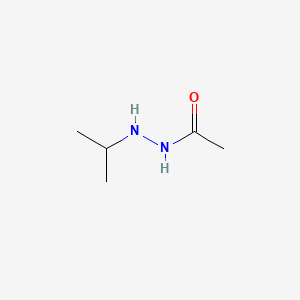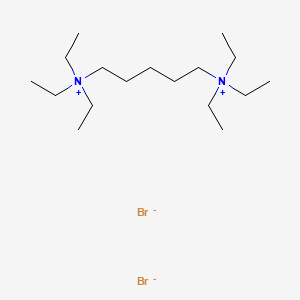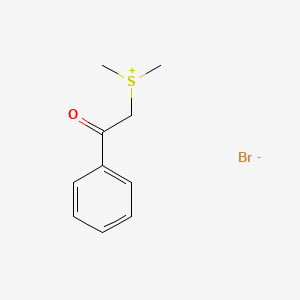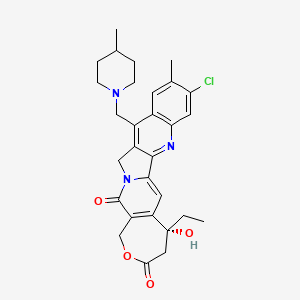
6-Epimedroxyprogesterone acetate
Overview
Description
6-Epimedroxyprogesterone acetate is a derivative of progesterone, a progestin hormone . It is used to treat abnormal menstrual bleeding, absent or irregular menstrual periods (amenorrhea), and to prevent thickening of the lining of the uterus (endometrial hyperplasia) in postmenopausal women who are taking estrogen hormone replacement therapy .
Molecular Structure Analysis
The molecular formula of this compound is C24H34O4 . The IUPAC name is (6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl acetate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 386.52 . Further physical and chemical properties are not detailed in the available literature.Scientific Research Applications
Metabolic Profiling and Cytochrome P450 Reaction Phenotyping
Medroxyprogesterone acetate (MPA), a progestin used for conception, hormone replacement therapy, and adjuvant endocrine therapy, undergoes extensive metabolism. A study by Zhang et al. (2008) profiled the phase I metabolites of MPA, identifying major metabolites and establishing CYP3A4 as the primary isoform involved in MPA hydroxylation. This research is crucial for understanding the pharmacokinetics of MPA and its derivatives like 6-Epimedroxyprogesterone acetate (Zhang et al., 2008).
Regulation of Cytokine Genes
Africander et al. (2011) investigated the regulation of cytokine gene expression by medroxyprogesterone acetate (MPA) in cell lines of the female genital tract. They found that MPA differentially regulated cytokine/chemokine genes, potentially impacting immune function in the cervicovaginal environment. This study highlights the importance of selecting progestins in therapies for their impact on inflammation and immune function (Africander et al., 2011).
Effects on Hormone Receptors and Carcinogenesis
Montero Girard et al. (2007) studied the effects of MPA on estrogen and progesterone receptor expression and its role in mammary carcinogenesis. They found significant strain-specific differences in hormonal effects and receptor expressions, suggesting a complex interaction between MPA and breast cancer risk (Montero Girard et al., 2007).
Effects on Cortisol and Interleukin-6
A study by Edwards and Mills (2008) compared the effects of estrogen replacement therapy, with and without medroxyprogesterone acetate, on cortisol and interleukin-6 levels. They found that estrogen elevated cortisol levels, and the addition of MPA might moderate this effect. This provides insights into the hormonal regulation of stress and immune responses (Edwards & Mills, 2008).
Impact on Gene Expression in Mouse Fibroblast Cells
Koubovec et al. (2004) revealed that MPA significantly repressed tumor necrosis factor-stimulated interleukin-6 production in mouse fibroblast cells, indicating its potential impact on inflammatory pathways and immune responses at the cellular level (Koubovec et al., 2004).
Antiandrogenic Actions in Human Breast Tissues
Ochnik et al. (2014) explored the antiandrogenic effects of MPA on epithelial cells within normal human breast tissues. The study provided evidence of MPA’s antiandrogenic action, which could contribute to the increased risk of breast cancer in women using MPA-containing estrogen-progestin therapy (Ochnik et al., 2014).
Mechanism of Action
Target of Action
6-Epimedroxyprogesterone acetate is a derivative of progesterone . Its primary targets are progesterone receptors in the body. These receptors play a crucial role in the regulation of the menstrual cycle and maintenance of pregnancy .
Mode of Action
This compound, like other progestins, binds to progesterone receptors. This binding results in a conformational change in the receptor, leading to the activation or deactivation of gene transcription . The changes in gene transcription can lead to various physiological effects, depending on the target cells and tissues .
Biochemical Pathways
As a progestin, it is likely to be involved in pathways related to the menstrual cycle, pregnancy, and possibly bone density .
Pharmacokinetics
It is known that the pharmacokinetics of medroxyprogesterone acetate were determined in 20 postmenopausal women following a single-dose administration . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of other progestins. These can include changes in the endometrium that prepare it for possible implantation of a fertilized egg, suppression of ovulation, and changes in cervical mucus to make it less hospitable to sperm . Some progestins, including medroxyprogesterone acetate, have been associated with loss of bone mineral density .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other hormones, the overall hormonal balance in the body, and individual factors such as age, health status, and genetic factors . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 6-Epimedroxyprogesterone acetate are not well-studied. It is known that progesterone and its derivatives interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within the body .
Cellular Effects
Medroxyprogesterone acetate, a similar compound, has been shown to induce cell proliferation in human breast cancer cells . It does this by up-regulating cyclin D1 expression via the phosphatidylinositol 3-kinase/Akt/Nuclear Factor-κB cascade .
Molecular Mechanism
Medroxyprogesterone acetate has been shown to activate endoplasmic reticulum stress by the progesterone-progesterone receptor B pathway to up-regulate CHOP expression . This may be one of the molecular mechanisms underlying the inhibitory effect of medroxyprogesterone acetate on endometrial cancer cells with progesterone receptor B .
Temporal Effects in Laboratory Settings
Medroxyprogesterone acetate has been shown to induce changes in endometrial cancer cells over time .
Metabolic Pathways
Medroxyprogesterone acetate is known to be metabolized by the human cytochrome P450 3A4 enzyme .
Properties
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAAPLEWMOORI-BMHIUQAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2242-65-1 | |
| Record name | 6-Epimedroxyprogesterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-119085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6β)-17-(acetyloxy)-6-methyl-pregn-4-ene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-EPIMEDROXYPROGESTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/275N4RXX0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


